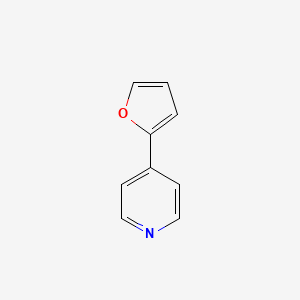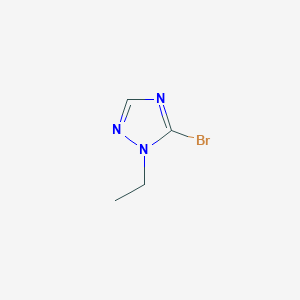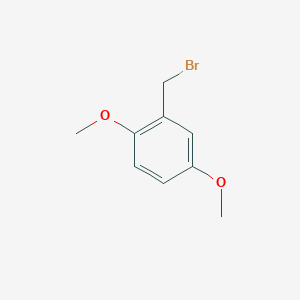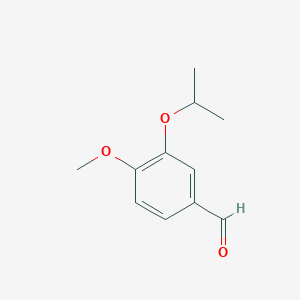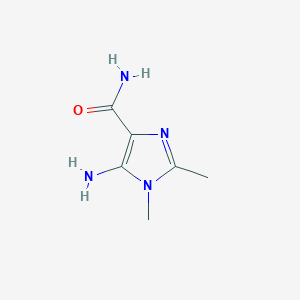
N-(2,4,5-trimethoxybenzyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,5-trimethoxybenzyl)cyclopentanamine, also known as TMCPC, is a compound belonging to the class of cyclic amines. It is an organic compound with a molecular weight of 246.35 g/mol and a melting point of 113-115°C. TMCPC is a white crystalline solid with a faint odor. It is soluble in water, alcohol, and ether, and is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Aplicaciones Científicas De Investigación
Glycosylated Tetrahydrosalens in Alzheimer's Therapy
Glycosylated tetrahydrosalens and their prodrug forms have been evaluated for potential use in Alzheimer's disease (AD) therapeutics. These compounds demonstrate significant affinity for metal ions, suggesting their capability to disrupt aberrant metal-peptide interactions in the brain, which are thought to play a crucial role in the etiology of AD. In vitro studies showed that these compounds could attenuate amyloid-beta aggregation, a hallmark of AD, after exposure to metal ions. Additionally, they exhibited potent antioxidant properties, indicating their potential as multifunctional molecules for AD therapy (Storr et al., 2009).
Photochemistry of Dimethoxybenzyl Compounds
Research into the photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups has revealed insights into their reactivity and potential applications in synthetic chemistry. These studies help understand the solvolytic reactivity and significance in the photochemical behavior of dimethoxybenzyl derivatives, providing a foundation for developing novel compounds with tailored properties (DeCosta et al., 2000).
Receptor Interaction Profiles of NBOMe Derivatives
The receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs), compared with their 2,5-dimethoxy-phenethylamine analogs (2C drugs) and lysergic acid diethylamide (LSD), have been characterized in vitro. This research provides valuable information on the pharmacological properties of these newly used psychoactive substances, which interact potently with serotonergic receptors and have high selectivity for the 5-HT2A receptor, predicting strong hallucinogenic effects similar to LSD (Rickli et al., 2015).
Inhibition of Nucleoside Transport Proteins
Studies on the synthesis and biological evaluation of C8-alkylamine-substituted compounds have shown their potential in inhibiting nucleoside transport proteins, particularly ENT1. This research contributes to understanding the interaction between chemical modifications and biological activity, offering insights into the design of less polar compounds with improved affinity for transport proteins (Tromp et al., 2005).
Antibacterial Activity of Cyclophosphazenes
Mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms have been synthesized and evaluated for their antibacterial activity. This research highlights the potential of phosphazenes in developing new antibacterial agents, with some compounds demonstrating significant activity against various bacteria and fungi (Kuzey et al., 2020).
Propiedades
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-9-15(19-3)14(18-2)8-11(13)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPZELGBTGNVDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCC2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354507 |
Source


|
| Record name | N-(2,4,5-trimethoxybenzyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,5-trimethoxybenzyl)cyclopentanamine | |
CAS RN |
499997-33-0 |
Source


|
| Record name | N-Cyclopentyl-2,4,5-trimethoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499997-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4,5-trimethoxybenzyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



